3-(2,4,5-Trifluorophenyl)propanoic acid
Overview
Description
3-(2,4,5-Trifluorophenyl)propanoic acid, also known as 3-TFPA, is a synthetic organic compound that has been used in various scientific research applications. It is a small molecule that is structurally similar to other organic acids, such as acetic acid. 3-TFPA has a wide range of applications in organic synthesis, medicinal chemistry, and materials science, due to its relatively low cost and easy accessibility.
Scientific Research Applications
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Catalysis
- Field : Chemistry
- Application : The catalytic activity of tris(3,4,5-trifluorophenyl)borane has been explored in the 1,2-hydroboration reactions of unsaturated substrates .
- Method : Under conventional conditions, the borane was found to be active only in the hydroboration of aldehyde, ketone and imine substrates, with alkenes and alkynes not being reduced effectively .
- Results : The use of microwave irradiation has permitted alkenes and alkynes to be hydroborated in good yields .
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Synthesis
- Field : Organic Chemistry
- Application : Enantiospecific Synthesis of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid .
- Method : The paper describes the use of (S)-Serine as a chiral pool for the synthesis .
- Results : The paper likely contains detailed results and outcomes, but these are not available in the search summary .
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Pharmaceutical Synthesis
- Field : Medicinal Chemistry
- Application : An alternate formal synthesis of Sitagliptin phosphate, a medication used to treat diabetes, is disclosed from 2,4,5-trifluorobenzadehyde .
- Method : The chiral β-amino acid moiety present in sitaglitpin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement as the key steps .
- Results : The synthesis was achieved in 8 linear steps with an overall yield of 31% .
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Material Science
- Field : Material Science
- Application : 3,4,5-Trifluorophenylboronic acid is used in the preparation of various materials .
- Method : The specific methods of application or experimental procedures would depend on the specific material being synthesized .
- Results : The results or outcomes obtained would also depend on the specific material being synthesized .
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Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, which share a similar trifluorophenyl group with your compound, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The specific methods of application or experimental procedures would depend on the specific agrochemical or pharmaceutical being synthesized .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
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Chemical Synthesis
- Field : Chemical Synthesis
- Application : The synthesis of “3-(2,4,5-Trifluorophenyl)propanoic acid” from 2,4,5-Trifluorocinnamic Acid .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis process .
- Results : The results or outcomes obtained would also depend on the specific synthesis process .
properties
IUPAC Name |
3-(2,4,5-trifluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-6-4-8(12)7(11)3-5(6)1-2-9(13)14/h3-4H,1-2H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEITIOVLWUOPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592352 | |
Record name | 3-(2,4,5-Trifluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,5-Trifluorophenyl)propanoic acid | |
CAS RN |
651047-33-5 | |
Record name | 3-(2,4,5-Trifluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80592352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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